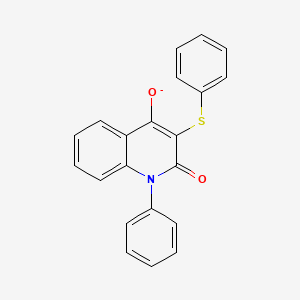![molecular formula C14H12BrN3O2 B604433 N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]pyridine-2-carbohydrazide CAS No. 339004-73-8](/img/structure/B604433.png)
N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylidene group attached to a pyridinecarbohydrazide moiety, with a bromine atom and a hydroxyl group on the benzene ring. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and 2-pyridinecarbohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide involves its interaction with molecular targets through its functional groups. The hydroxyl and Schiff base groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The bromine atom can participate in halogen bonding, further contributing to its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(5-chloro-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide
- N’-(5-fluoro-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide
- N’-(5-iodo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide
Uniqueness
N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
339004-73-8 |
|---|---|
Formule moléculaire |
C14H12BrN3O2 |
Poids moléculaire |
334.17g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2/c1-9-6-11(15)7-10(13(9)19)8-17-18-14(20)12-4-2-3-5-16-12/h2-8,19H,1H3,(H,18,20)/b17-8+ |
Clé InChI |
FHATTZZCODIWNX-CAOOACKPSA-N |
SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B604350.png)

![6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B604353.png)
![1,6-Diphenyl-3-[1-(prop-2-enoxyamino)ethylidene]pyridine-2,4-dione](/img/structure/B604354.png)

![2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B604358.png)
![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604360.png)
![4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL](/img/structure/B604362.png)
![4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL](/img/structure/B604363.png)
![3-hydroxy-N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B604364.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604365.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604367.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604368.png)
![3-({2-hydroxy-5-nitrobenzylidene}amino)-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B604374.png)
